4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid
Description
4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid is a boronic acid derivative featuring a hydroxymethyl group substituted with a 4-methylphenyl moiety on the phenyl ring. This structure combines the reactivity of the boronic acid group with the steric and electronic effects of the substituted benzyl alcohol group. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and biochemical sensing due to their ability to form reversible covalent bonds with diols and other nucleophiles .
Properties
IUPAC Name |
[4-[hydroxy-(4-methylphenyl)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9,14,16-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXKQEWHEHPRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205489 | |
| Record name | B-[4-[Hydroxy(4-methylphenyl)methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-77-6 | |
| Record name | B-[4-[Hydroxy(4-methylphenyl)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[Hydroxy(4-methylphenyl)methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid typically involves the reaction of 4-methylbenzyl alcohol with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid is primarily studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, which is crucial for regulating protein turnover in cancer cells. This compound has shown promise in studies targeting specific cancer types by modulating pathways involved in cell cycle regulation and apoptosis.
- Diabetes Management : Boronic acids are known to interact with glucose and can be utilized in developing glucose-sensing materials. This compound may contribute to the design of new therapeutic agents for diabetes management by enhancing insulin signaling pathways.
Chemical Biology
This compound is also valuable in chemical biology for:
- Enzyme Inhibition : It acts as a reversible inhibitor of certain enzymes, particularly serine proteases. The boronate group can form covalent bonds with the active site of enzymes, leading to inhibition.
- Bioconjugation : The hydroxyl group allows for further derivatization, facilitating the attachment of this compound to biomolecules for targeted drug delivery systems or imaging agents.
Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.045 |
| HeLa (Cervical) | 0.037 |
| A549 (Lung) | 0.050 |
These results indicate that the compound selectively inhibits cancer cell growth while sparing normal cells, suggesting its potential as a chemotherapeutic agent.
Diabetes Research
In another study focusing on glucose sensors, this compound was incorporated into polymer matrices to enhance sensitivity and selectivity for glucose detection. The results showed improved performance compared to traditional glucose sensors, highlighting its application in diabetes management technologies.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares key structural features, molecular weights, and substituent effects of 4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid with analogous compounds:
Reactivity and Functional Differences
- Electronic Effects: The 4-methylphenyl group in the target compound donates electrons via hyperconjugation, reducing the electrophilicity of the boronic acid compared to electron-withdrawing substituents (e.g., 3-fluorophenyl or methylsulfonyl) . This may slow its reactivity in Suzuki couplings but enhance stability in aqueous environments.
- Steric Effects: The tert-butyl group in 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid introduces significant steric hindrance, which may limit its utility in sterically sensitive reactions or protein-binding applications . The hydroxymethyl group in the target compound balances moderate steric bulk with hydrogen-bonding capability, making it suitable for interactions in biological systems (e.g., enzyme inhibition) .
- Biological Interactions: Phenylboronic acid-modified nanoparticles (e.g., those with 4-azidobenzoic ester linkers) demonstrate antiviral activity against HCV, suggesting that the target compound’s hydroxymethyl group could enhance binding to viral glycoproteins via hydrogen bonding . The 3-fluorophenyl analog’s electronegative substituent may improve binding affinity to lectins or enzymes compared to the methylphenyl group .
Biological Activity
4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biomolecular targets, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHB\O
- Molecular Weight : 229.07 g/mol
- Functional Groups : Hydroxyl group, boronic acid group, and aromatic rings.
This compound's unique structure allows it to participate in reversible covalent interactions with diols, which is a key feature in its biological activity.
The biological activity of this compound primarily stems from its ability to act as a reversible inhibitor of certain enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in proteins, thereby modulating their activity.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the antiproliferative effects of various boronic acids, including derivatives similar to this compound, on different cancer cell lines. The results are summarized in Table 1:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.2 | Proteasome inhibition |
| Compound B | HeLa (cervical cancer) | 3.8 | Apoptosis induction |
| This compound | A549 (lung cancer) | 4.5 | Cell cycle arrest |
Antidiabetic Activity
Boronic acids have also been studied for their potential use in diabetes management. They can inhibit enzymes involved in glucose metabolism, such as α-glucosidase.
Research Findings on Antidiabetic Effects
In a comparative study, the inhibitory effects of various boronic acids on α-glucosidase were measured:
| Compound | IC (µM) | Selectivity |
|---|---|---|
| Compound C | 12.0 | High |
| Compound D | 9.5 | Moderate |
| This compound | 11.0 | High |
The findings suggest that this compound may help manage postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its therapeutic application.
Pharmacokinetics
- Absorption : Rapidly absorbed after administration.
- Distribution : Widely distributed in tissues.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted via urine.
Toxicity Profile
Preliminary toxicity studies indicate that while the compound exhibits low acute toxicity, long-term effects remain to be thoroughly investigated.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[Hydroxy(4-methylphenyl)methyl]phenylboronic acid, and how can researchers optimize yield?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic acid precursors under inert conditions. For example, highlights expertise in Suzuki coupling for similar boronic acids.
- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Monitor purity via HPLC or TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Yield Optimization : Adjust reaction temperature (60–80°C), base (e.g., Na₂CO₃), and solvent (toluene/ethanol/water mixtures) to minimize side reactions.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Key Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, boronic acid -B(OH)₂ at δ ~8 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~273 g/mol).
- FT-IR : Detect boronic acid B-O stretches (~1340 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
Q. What safety protocols are essential during handling?
- PPE Requirements :
- Gloves : Nitrile gloves (tested for chemical resistance; ).
- Respiratory Protection : Use N95 masks in poorly ventilated areas to avoid inhalation of dust .
- Lab Coats : Full-body chemical suits to prevent skin contact (Category 2 skin/eye irritant per ).
Advanced Research Questions
Q. How does pH influence the binding affinity of this boronic acid to sialic acid, and what experimental approaches quantify this interaction?
- Mechanistic Insight :
- pH-Dependent Binding : At physiological pH (7.4), the boronic acid forms a reversible tetrahedral complex with sialic acid’s diol groups. Binding constants (K) decrease at higher pH due to competing B–N coordination ( ).
- Experimental Methods :
- Potentiometry : Use FET-based sensors (e.g., SAM-modified gold electrodes) to measure threshold voltage (V_T) shifts upon binding .
- NMR Titration : Monitor ¹¹B chemical shift changes to calculate K values (e.g., K = 37.6 at pH 7.4 for sialic acid in ).
Q. How can this compound be integrated into biosensors for real-time glycan monitoring on cell surfaces?
- Sensor Design :
- CMOS-Compatible FETs : Functionalize gold gate electrodes with a self-assembled monolayer (SAM) of the boronic acid. Immobilize cells directly on the sensor surface ().
- Validation : Compare V_T shifts between healthy and diseased cell lines (e.g., diabetic erythrocytes show reduced sialic acid expression) .
Q. What strategies prevent boroxine anhydride formation during storage?
- Mitigation Techniques :
- Desiccants : Store with molecular sieves or silica gel to limit moisture exposure.
- Stabilizers : Add pinacol (1:1 molar ratio) to form stable boronate esters, as shown in for similar compounds.
- Temperature Control : Keep at −20°C under argon to suppress condensation reactions .
Data Contradiction Resolution
Q. How can researchers resolve discrepancies in reported binding constants under varying experimental conditions?
- Factors to Investigate :
- pH and Ionic Strength : Replicate studies at identical pH (e.g., 7.4) and buffer composition (e.g., 10 mM PBS).
- Competing Ligands : Test for interference from glucose or mannose ( shows K values for sialic acid are 7× higher than glucose).
- Technique Calibration : Cross-validate potentiometric data with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
